6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKZQBOOQAKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising antitumor properties. 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity .
Biological Research
Enzyme Inhibition
In biochemical assays, this compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play crucial roles in cell signaling and cancer progression. This inhibition can lead to the modulation of cellular processes and offers insights into therapeutic strategies for diseases characterized by dysregulated kinase activity .
Targeted Drug Delivery Systems
The compound's properties make it suitable for incorporation into targeted drug delivery systems. Its ability to form complexes with various biomolecules allows for the design of carriers that can deliver therapeutic agents directly to diseased tissues, thereby minimizing side effects and enhancing treatment efficacy .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied to develop materials with enhanced thermal stability and mechanical strength. This makes it applicable in the fields of electronics and photonics .
Data Summary
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Biological Research | Enzyme Inhibition | Inhibits key kinases involved in cell signaling |
| Targeted Drug Delivery Systems | Enhances delivery efficacy to diseased tissues | |
| Material Science | Synthesis of Functional Materials | Improves thermal stability and mechanical strength |
Case Studies
-
Case Study 1: Antitumor Effects
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction being elucidated through molecular assays. -
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university demonstrated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl vs. Chloro/Fluoro Groups : The -CF₃ group in the target compound confers superior metabolic stability compared to chloro or fluoro analogs (e.g., 6-chloro or 6-fluoro derivatives) due to its strong electron-withdrawing nature and resistance to oxidative degradation .
- Carbohydrazide vs. Ester/Carboxylic Acid Moieties : The carbohydrazide group (-CONHNH₂) enhances hydrogen-bonding interactions with biological targets, leading to higher anticancer activity compared to ester (-COOEt) or carboxylic acid (-COOH) derivatives . For example, the ethyl ester derivative (IC₅₀: 0.9 nM for PI3Kα inhibition) shows higher potency but lower solubility than the carbohydrazide .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H7F3N4O
- Molecular Weight : 248.161 g/mol
- CAS Number : 1858251-06-5
- Chemical Structure : The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is known for its ability to interact with various biological targets.
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that imidazopyridine derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies revealed that it can inhibit the growth of several pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : Imidazopyridine derivatives are known for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique chemical structure. The trifluoromethyl group enhances lipophilicity and may improve the compound's interaction with biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Variations in substituents on the imidazo ring significantly influence biological activity. For example, modifications at the 2-position have been shown to enhance anticancer potency.
- Hydrophilicity vs. Lipophilicity : Balancing hydrophilicity and lipophilicity is critical for optimal bioavailability and efficacy in therapeutic applications.
Case Studies
Several studies provide insights into the efficacy of this compound:
- Anticancer Study : A recent investigation assessed the compound's effect on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections caused by these pathogens .
- Inflammation Model : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in a significant reduction in swelling compared to control groups, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide?
The compound is typically synthesized via condensation reactions between imidazo[1,2-a]pyridine precursors and hydrazide derivatives. For example, hydrazide moieties can be introduced through hydrazinolysis of ester intermediates under reflux conditions. Microwave-assisted synthesis has also been reported to improve reaction efficiency and yield for similar imidazo[1,2-a]pyridine derivatives, reducing reaction times from hours to minutes . Characterization relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the hydrazide functional group and trifluoromethyl substitution .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via HPLC with UV detection, while structural confirmation utilizes a combination of ¹H NMR (to identify aromatic protons and hydrazide NH signals), ¹³C NMR (to resolve trifluoromethyl carbons and carbonyl groups), and IR spectroscopy (to detect N-H stretches at ~3200–3300 cm⁻¹ and C=O stretches at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks .
Q. What are the primary biological or chemical activities reported for this compound?
Imidazo[1,2-a]pyridine derivatives, including carbohydrazide analogs, exhibit antimicrobial, anticancer, and corrosion inhibition properties. For instance, structurally similar compounds have demonstrated moderate to strong binding affinities (e.g., −8.0 to −9.4 kcal/mol) against tuberculosis targets like enoyl-acyl carrier protein reductase (InhA) in molecular docking studies . Corrosion inhibition studies in acidic media show >85% efficiency for related compounds, validated by electrochemical impedance spectroscopy and quantum chemical calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of derivatives for enhanced bioactivity?
Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For corrosion inhibitors, high HOMO energy correlates with electron-donating capacity, improving adsorption on metal surfaces . In drug design, molecular docking identifies binding modes and key interactions (e.g., hydrogen bonds, π-π stacking) with targets like Mycobacterium tuberculosis enzymes. Binding affinity scores guide the prioritization of derivatives for synthesis .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s activity?
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete target modeling. To address this:
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target selectivity?
The CF₃ group enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, promoting membrane permeability. In PI3K inhibitors, CF₃-substituted imidazo[1,2-a]pyridines exhibit higher selectivity for oncogenic isoforms (e.g., PI3Kα) due to steric and electronic complementarity with hydrophobic kinase pockets . ADME predictions (e.g., SwissADME) further guide modifications to balance solubility and bioavailability .
Q. What experimental approaches elucidate the corrosion inhibition mechanism of this compound on mild steel?
Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency and adsorption behavior. Surface analysis via SEM/EDS or AFM confirms film formation. Computational studies (DFT, MD) model adsorption energies and interaction geometries, correlating with experimental data to propose a mixed inhibition mechanism (physisorption and chemisorption) .
Methodological Challenges and Solutions
Q. How can low yields in the synthesis of this compound be mitigated?
- Optimize reaction conditions: Use microwave irradiation to enhance reaction rates and purity .
- Introduce protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during hydrazide formation .
- Employ catalysts like p-toluenesulfonic acid (PTSA) to accelerate condensation steps .
Q. What advanced spectroscopic techniques validate non-covalent interactions in drug-target complexes?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Nuclear Overhauser effect spectroscopy (NOESY) identifies proximity between ligand protons and protein residues.
- X-ray crystallography provides atomic-resolution structures of ligand-target complexes, critical for structure-based optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
